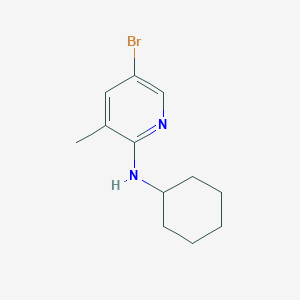

5-bromo-N-cyclohexyl-3-methylpyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-cyclohexyl-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFSWHCADVBGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-N-cyclohexyl-3-methylpyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Molecular Formula : C12H16BrN

- Molecular Weight : 255.17 g/mol

- Functional Groups : Bromine atom, cyclohexyl group, and a pyridine ring.

This configuration allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

The biological activities of this compound can be summarized in the following key areas:

1. Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism of action may involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activities. Similar pyridine derivatives have shown effectiveness against a range of bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth.

3. Anti-inflammatory Effects

The anti-inflammatory potential of compounds like this compound is noteworthy. It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic profile in inflammatory conditions.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Influence on Activity |

|---|---|

| Bromine Atom | Enhances lipophilicity and may improve receptor binding. |

| Cyclohexyl Group | Contributes to hydrophobic interactions with target proteins. |

| Pyridine Ring | Essential for biological activity; involved in ligand-receptor interactions. |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : In vitro studies showed that treatment with varying concentrations of the compound resulted in significant apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Research : Animal models treated with the compound exhibited reduced inflammation markers compared to control groups, supporting its role in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-bromo-N-cyclohexyl-3-methylpyridin-2-amine with key analogs reported in the literature:

Key Observations:

- Substituent Effects: Cyclohexyl vs. Benzyl Groups: The cyclohexyl group in the target compound likely increases lipophilicity compared to the 3,4-dimethoxybenzyl group in ’s compound, which forms hydrogen-bonded dimers . Halogenation: The 5-bromo substitution is conserved across analogs, but additional halogens (e.g., 2-chloro in ) may enhance electrophilic reactivity for further derivatization . Methoxy vs.

Preparation Methods

Direct Amination of 2,5-Dibromo-3-methylpyridine

One common laboratory synthesis involves the nucleophilic substitution of a bromine atom in 2,5-dibromo-3-methylpyridine with a cyclohexylamine derivative. The reaction typically proceeds by reacting N-methylformamide or a related amine source with 2,5-dibromo-3-methylpyridine under controlled conditions to selectively introduce the N-cyclohexylamino group at the 2-position, while retaining the bromine at the 5-position.

- Reaction Conditions:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Sodium hydride or similar strong bases to deprotonate the amine and facilitate substitution

- Temperature: Elevated temperatures (e.g., 80–120 °C) to promote reaction kinetics

- Yield: Moderate to high yields reported depending on optimization

- Reaction Type: Nucleophilic aromatic substitution (SNAr) on the bromopyridine ring

This method is favored for its relative simplicity and the ability to selectively functionalize the pyridine ring while preserving the bromine substituent for further derivatization.

Reduction of Nitro Precursors

A related synthetic approach involves the reduction of nitro-substituted pyridine intermediates to the corresponding amines. For example, 5-bromo-2-methyl-3-nitropyridine can be reduced to 5-bromo-2-methylpyridin-3-amine using iron powder and ammonium chloride in methanol/water under reflux.

- Reaction Conditions:

- Reagents: Iron powder (2.5 equivalents), ammonium chloride (2.5 equivalents)

- Solvent: Methanol/water mixture (4:1 v/v)

- Temperature: Reflux at 80 °C for 2 hours

- Yield: High yields (~95%) reported for the amine product

- Significance: This method provides a robust route to amine-functionalized pyridines, which can be further modified to introduce cyclohexyl groups via amide or amine substitution reactions.

Summary Table of Preparation Methods

| Method No. | Synthetic Route | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution of 2,5-dibromo-3-methylpyridine | N-methylformamide, NaH, DMF/DMSO, 80–120 °C | Nucleophilic aromatic substitution (SNAr) | Moderate to High | Selective amination at 2-position, preserves 5-bromo |

| 2 | Suzuki-Miyaura cross-coupling (analogous compounds) | Pd catalyst, boronic acid/ester, base, THF, 50–90 °C | Palladium-catalyzed cross-coupling | Variable | Mostly for analogs; adaptable for substituent variation |

| 3 | Reduction of nitro precursors | Fe powder, NH4Cl, MeOH/H2O, reflux 80 °C | Reduction of nitro group | ~95 | Provides amine intermediates for further functionalization |

Research Findings and Optimization Notes

-

- The substitution reaction benefits from polar aprotic solvents and strong bases to increase nucleophilicity of the amine.

- Temperature control is critical to maximize yield and minimize side reactions such as debromination or over-substitution.

- Continuous flow synthesis techniques have been proposed for industrial scale-up to enhance safety and reproducibility, although detailed industrial protocols remain unpublished.

-

- The bromine atom at the 5-position remains reactive for further substitution or cross-coupling reactions, allowing the compound to serve as a versatile intermediate in synthetic chemistry.

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-cyclohexyl-3-methylpyridin-2-amine, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via nucleophilic substitution between 2,5-dibromo-3-methylpyridine and cyclohexylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux . To optimize yields, researchers can:

- Screen alternative bases (e.g., NaH) or solvents (e.g., DMSO) to enhance reactivity.

- Employ microwave-assisted synthesis to reduce reaction time and improve selectivity.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. Which spectroscopic and crystallographic methods are essential for structural characterization of this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and cyclohexyl group conformation .

- X-ray crystallography (using SHELX software for refinement) to resolve 3D structure and hydrogen-bonding interactions, critical for understanding packing behavior .

- Mass spectrometry (ESI-TOF) to verify molecular weight and isotopic patterns matching bromine .

Q. What initial biological screening approaches are recommended to assess its potential as a therapeutic agent?

- Enzyme inhibition assays : Competitive binding studies (e.g., fluorescence polarization) to evaluate interactions with target enzymes .

- Cell viability assays (e.g., MTT) in relevant cell lines to determine cytotoxicity thresholds.

- Solubility testing in PBS or DMSO to ensure compatibility with in vitro models .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or compound purity. Methodological solutions include:

- Standardized protocols : Replicate assays under identical conditions, using validated reference compounds.

- Purity verification : Employ HPLC (>95% purity threshold) and elemental analysis to exclude impurities as confounding factors .

- Meta-analysis : Cross-reference structural analogs (e.g., N-benzyl derivatives) to identify substituent-dependent activity trends .

Q. What strategies enhance the compound’s solubility and bioavailability without compromising bioactivity?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the pyridine ring or cyclohexylamine moiety to improve membrane permeability .

- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable salts with enhanced aqueous solubility .

- SAR-driven modifications : Replace bromine with polar substituents (e.g., -OH, -NH₂) while retaining steric bulk to maintain target binding .

Q. How can computational tools guide the design of derivatives with improved target selectivity?

- Docking simulations : Use software like AutoDock to predict binding modes with enzyme active sites, prioritizing substitutions at C5 (bromine) or N-cyclohexyl groups.

- QSAR modeling : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with activity data to optimize substituent patterns .

- AI-driven synthesis planning : Platforms like Pistachio or Reaxys predict feasible routes for introducing electron-withdrawing groups (e.g., -CF₃) to enhance potency .

Data Analysis and Experimental Design

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Twinned data : Use SHELXL’s TWIN command to refine datasets with overlapping lattices, ensuring accurate atomic displacement parameters .

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., N–H⋯N) via Mercury software to rationalize packing stability .

Q. How can researchers validate the mechanistic role of the bromine atom in substitution reactions?

- Kinetic isotope effects : Compare reaction rates using deuterated analogs to probe transition-state geometry.

- Hammett studies : Correlate substituent σ values with reaction rates to confirm bromine’s electron-withdrawing influence .

- Cross-coupling screens : Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to quantify bromine’s leaving-group efficiency .

Structural Modifications and SAR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.